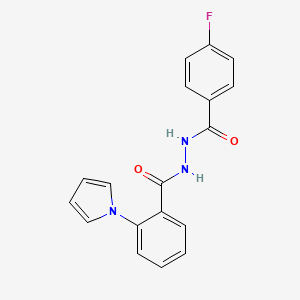

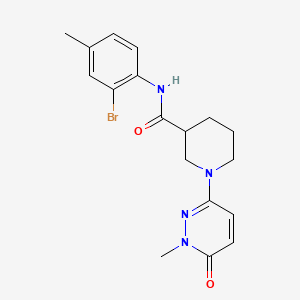

![molecular formula C18H20N6O3S2 B2587011 (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034588-07-1](/img/structure/B2587011.png)

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole core, which is a type of electron acceptor motif that has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been synthesized by varying the donor groups while keeping the BTZ acceptor group the same . Another example is the synthesis of a new benzothiadiazole (BTZ) luminogen via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Chemical Reactions Analysis

The benzo[c][1,2,5]thiadiazole motif in the compound is known to participate in various chemical reactions. For instance, it has been used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Applications De Recherche Scientifique

Photovoltaics and Organic Photovoltaic Cells (OPVs)

The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively studied as an electron acceptor in organic photovoltaic devices. Researchers have explored its use in D–A (donor–acceptor) systems, where it pairs with electron-donating groups to enhance charge separation and improve device efficiency. The compound’s strong electron-accepting properties make it a promising candidate for next-generation solar cells .

Fluorescent Sensors and Bioimaging Probes

The BTZ group also serves as a fluorescent moiety. Scientists have employed it in various fluorescent sensors and bioimaging probes. These applications include lipid droplet imaging, mitochondrial visualization, and plasma membrane studies. The compound’s ability to emit light upon excitation makes it valuable for visualizing cellular structures and processes .

Photocatalysis and Sustainable Chemistry

While BTZ-based photocatalysts have been explored mainly in heterogeneous systems (such as metal–organic frameworks and conjugated porous polymers), recent interest lies in visible-light organophotocatalysts. These alternatives aim to replace precious metal-based photocatalysts. By fine-tuning the optoelectronic and photophysical properties of BTZ derivatives, researchers can develop sustainable photocatalytic systems for organic transformations .

Traceless Reactions Using Light

Photoredox catalysis, which utilizes light as a “traceless” reagent, has gained prominence. However, the cost and scarcity of precious metals in current photoredox catalysts raise environmental concerns. BTZ-based organophotocatalysts offer an alternative. Researchers are exploring their properties to achieve more favorable redox potentials and efficient photoredox reactions .

Dye-Sensitized Solar Cells (DSSCs) and OLEDs

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor have been investigated for photovoltaic applications. These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The compound’s electronic properties contribute to efficient charge transport and light emission .

Cancer Photodynamic Therapy (PDT)

Researchers are developing dual-targeting photosensitizers for cancer PDT. These compounds exhibit near-infrared (NIR) emission, generate active oxygen species, and possess good biocompatibility. While not directly related to the compound , this field highlights the broader interest in designing efficient photosensitizers for cancer treatment .

Propriétés

IUPAC Name |

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S2/c25-18(13-12-19-24-7-2-1-5-15(13)24)22-8-10-23(11-9-22)29(26,27)16-6-3-4-14-17(16)21-28-20-14/h3-4,6,12H,1-2,5,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPOAXWARZUISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

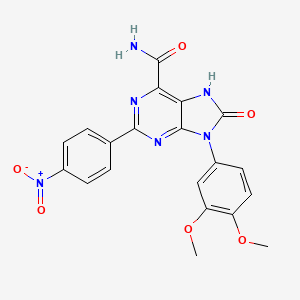

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)

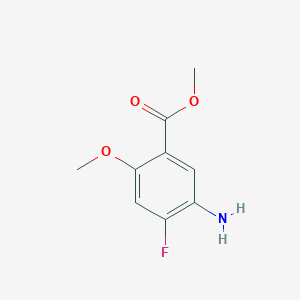

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)

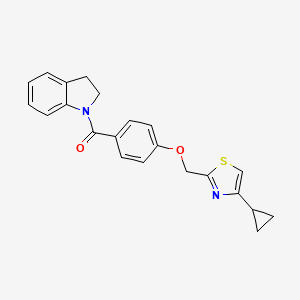

![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)

![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)

![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)

![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)